molecular formula C15H21BF3N3O2 B13055652 (E)-N,N-Dimethyl-N'-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-4-(trifluoromethyl)pyridin-2-YL)formimidamide

(E)-N,N-Dimethyl-N'-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-4-(trifluoromethyl)pyridin-2-YL)formimidamide

Cat. No.: B13055652
M. Wt: 343.15 g/mol
InChI Key: CZJLYTRVLXXYRQ-UHFFFAOYSA-N
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Description

(E)-N,N-Dimethyl-N’-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-4-(trifluoromethyl)pyridin-2-YL)formimidamide is a complex organic compound featuring a pyridine ring substituted with a trifluoromethyl group and a dioxaborolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N,N-Dimethyl-N’-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-4-(trifluoromethyl)pyridin-2-YL)formimidamide typically involves multi-step organic reactions. One common approach includes the formation of the pyridine ring followed by the introduction of the trifluoromethyl group and the dioxaborolane moiety. The final step involves the formation of the formimidamide group through a condensation reaction with dimethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow chemistry can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-N,N-Dimethyl-N’-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-4-(trifluoromethyl)pyridin-2-YL)formimidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

(E)-N,N-Dimethyl-N’-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-4-(trifluoromethyl)pyridin-2-YL)formimidamide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.

    Biology: It can be used in the study of biological pathways and as a probe in biochemical assays.

    Industry: The compound may be used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (E)-N,N-Dimethyl-N’-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-4-(trifluoromethyl)pyridin-2-YL)formimidamide involves its interaction with specific molecular targets. The trifluoromethyl group and dioxaborolane moiety can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N,N-Dimethyl-N’-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-4-(methyl)pyridin-2-YL)formimidamide
  • (E)-N,N-Dimethyl-N’-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-4-(chloro)pyridin-2-YL)formimidamide

Uniqueness

Compared to similar compounds, (E)-N,N-Dimethyl-N’-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-4-(trifluoromethyl)pyridin-2-YL)formimidamide is unique due to the presence of the trifluoromethyl group, which can significantly alter its chemical properties and reactivity. This makes it particularly valuable in applications requiring specific electronic and steric characteristics.

Properties

Molecular Formula

C15H21BF3N3O2

Molecular Weight

343.15 g/mol

IUPAC Name

N,N-dimethyl-N'-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-yl]methanimidamide

InChI

InChI=1S/C15H21BF3N3O2/c1-13(2)14(3,4)24-16(23-13)11-8-20-12(21-9-22(5)6)7-10(11)15(17,18)19/h7-9H,1-6H3

InChI Key

CZJLYTRVLXXYRQ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2C(F)(F)F)N=CN(C)C

Origin of Product

United States

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